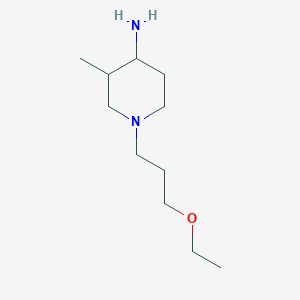
1-Chloro-2-(2-isocyanatoethyl)benzene
Overview
Description
“1-Chloro-2-(2-isocyanatoethyl)benzene” is a chemical compound with the CAS Number: 93489-11-3 . It has a molecular weight of 181.62 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2 . This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
1. Advanced Materials and Industrial Applications
1-Chloro-2-(2-isocyanatoethyl)benzene is a derivative of isocyanates, known for their high-quality performance, excellent yellowing resistance, and weather resistance. They are broadly used in optical polymer composite materials, construction, automotive, and other industries. The non-phosgene green synthesis of such isocyanates is a hot research topic due to environmental concerns related to traditional synthesis methods (Dong Jianxun et al., 2018).
2. Synthesis of Gasoline Blending Components
Research in the production of environmentally friendly gasoline blending components utilizes benzene derivatives. They play a critical role in the creation of isoparaffin fractions that are biologically favorable and ecologically sustainable (J. Hancsók et al., 2005).
3. Development of Novel Organic/Inorganic Hybrid Structures
The synthesis of new organic/inorganic hybrid structures featuring benzene derivatives is an area of significant interest. Such structures are pivotal in various fields, including biomedical research and materials science. Their creation represents a fusion of inorganic and organic chemistry, leading to innovative materials with unique properties (Adam J. V. Marwitz et al., 2009).
4. Photochemical Applications
This compound derivatives are used in photochemical studies, which involve complex reactions like dimerization and cycloaddition under specific irradiation conditions. These studies are crucial for understanding light-induced chemical reactions (Kinder, Margaretha, 2000).
5. Catalysis and Chemical Synthesis
This compound is involved in catalytic processes such as the Buchner addition of carbenes to arenes, which is fundamental in synthetic chemistry. These reactions are instrumental in developing new compounds and materials with potential applications in various fields (Harun M. Mbuvi et al., 2009).
6. Creation of New Heterocyclic Compounds
Its derivatives are used in synthesizing new heterocyclic compounds. Such compounds have broad applications in material science, pharmaceuticals, and other areas due to their unique chemical properties (Yufeng Jing et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-chloro-2-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAMKKQCOJFVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286429 | |
| Record name | 1-Chloro-2-(2-isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93489-11-3 | |
| Record name | 1-Chloro-2-(2-isocyanatoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93489-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-(2-isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



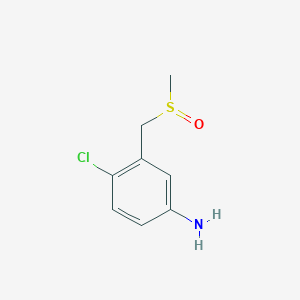

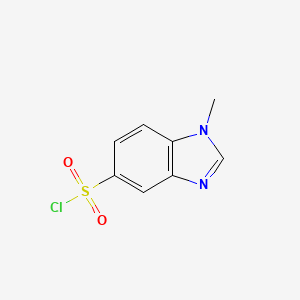
![[1,2]Oxazolo[4,3-c]quinolin-3-amine](/img/structure/B1423058.png)
![N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1423060.png)
![3-[4-(2-Chloroacetyl)phenyl]propanamide](/img/structure/B1423061.png)
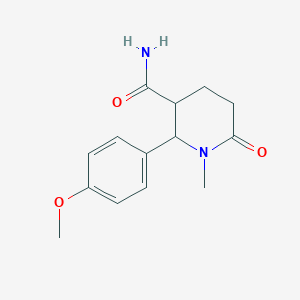
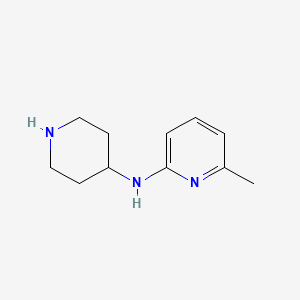
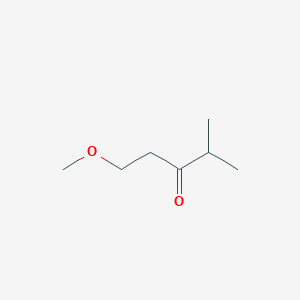

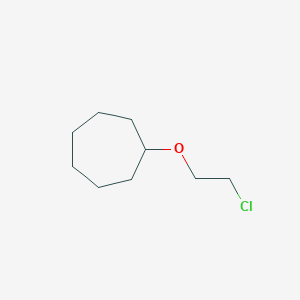
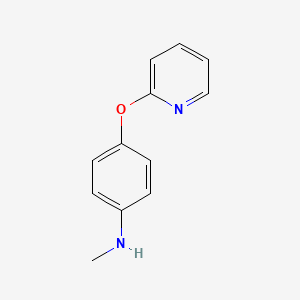
![[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride](/img/structure/B1423072.png)
